2,2-Diethoxy-5,5-dimethyl-1,3-dioxane
Description
2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a six-membered heterocyclic compound featuring two ethoxy groups at the 2-position and two methyl groups at the 5-position. Its molecular formula is C₁₀H₂₀O₄, with a molecular weight of 204.26 g/mol. This compound is synthesized via acid-catalyzed condensation reactions between diols and aldehydes or ketones, a method analogous to the preparation of other dioxane derivatives (e.g., 5,5-dimethyl-1,3-dioxane) . Applications include its use as a protective group for carbonyl compounds in organic synthesis and as a precursor for pharmaceuticals or agrochemical intermediates .
Properties
CAS No. |
128773-25-1 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2,2-diethoxy-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O4/c1-5-11-10(12-6-2)13-7-9(3,4)8-14-10/h5-8H2,1-4H3 |
InChI Key |
ZQKDGEOBBOJNHB-UHFFFAOYSA-N |
SMILES |
CCOC1(OCC(CO1)(C)C)OCC |
Canonical SMILES |
CCOC1(OCC(CO1)(C)C)OCC |
Synonyms |
1,3-Dioxane,2,2-diethoxy-5,5-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
2.1 Structural and Reactivity Differences
Substituent Effects :
- Ethoxy vs. Alkyl Groups : The ethoxy groups in 2,2-diethoxy-5,5-dimethyl-1,3-dioxane enhance its electron-donating capacity and steric bulk compared to alkyl-substituted derivatives (e.g., 2-ethyl or 2-isopropyl). This increases its stability as a protective group but reduces reactivity in nucleophilic substitutions .
- Cyclic Carbonate (2-one derivative) : The carbonyl group in 5,5-dimethyl-1,3-dioxane-2-one introduces polarity, making it suitable for ring-opening polymerizations to synthesize polycarbonates .
Thermodynamic Stability :
Quantum chemical studies on 5,5-dimethyl-1,3-dioxane reveal an endothermic isomerization pathway (ΔG298 = +3.4 kcal/mol) with an activation energy of 19–21 kcal/mol, indicating moderate thermal stability. Substituents like ethoxy or bromopropyl groups alter these values by stabilizing intermediate oxonium ions .
Key Research Findings
- Reactivity in Polymerization : 2-Methylene-1,3-dioxane derivatives with bulky substituents (e.g., 4-isopropyl-5,5-dimethyl) exhibit enhanced copolymerization reactivity due to steric stabilization of transition states .
- Pharmaceutical Utility : The butanal derivative (5,5-dimethyl-1,3-dioxane-2-butanal) serves as a masked aldehyde in drug synthesis, enabling controlled release via pH-sensitive acetal hydrolysis .
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